An In-depth Technical Guide to 6,8-dihydroxy-2-methylmercaptopurine: Structure, Properties, and Biological Significance
An In-depth Technical Guide to 6,8-dihydroxy-2-methylmercaptopurine: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6,8-dihydroxy-2-methylmercaptopurine, a significant metabolite of the widely used thiopurine drug, 6-mercaptopurine (6-MP). While the parent drug has been extensively studied, its metabolites are gaining increasing attention for their roles in therapeutic efficacy and potential toxicity. This document delves into the chemical structure, physical properties, and analytical methodologies for this dihydroxy metabolite. Furthermore, it explores its metabolic pathway, known biological activities, and potential implications in clinical settings. This guide is intended to be a valuable resource for researchers in pharmacology, drug metabolism, and oncology, providing a consolidated source of technical information to facilitate further investigation into this important compound.
Introduction
6-Mercaptopurine (6-MP) is a cornerstone in the treatment of various diseases, including acute lymphoblastic leukemia (ALL), Crohn's disease, and ulcerative colitis.[1] Its therapeutic action is attributed to its conversion into active metabolites that disrupt nucleic acid synthesis.[1] The metabolism of 6-MP is a complex process involving multiple enzymatic pathways, leading to a variety of derivatives. Among these, 6,8-dihydroxy-2-methylmercaptopurine has been identified as a notable metabolite found in patients undergoing high-dose 6-MP therapy.[2] Understanding the chemical and physical characteristics, as well as the biological role of this metabolite, is crucial for optimizing 6-MP treatment regimens and mitigating potential adverse effects. This guide synthesizes the current knowledge on 6,8-dihydroxy-2-methylmercaptopurine, offering a detailed examination of its properties and significance.
Chemical Structure and Identification
The foundational step in understanding any compound is a thorough characterization of its chemical identity.
Nomenclature and Structural Formula
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IUPAC Name: 2-(methylsulfanyl)-7,9-dihydro-3H-purine-6,8-dione[3]
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CAS Number: 14443-37-9[4]
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Synonyms: 6,8-Dihydroxy-2-(methylthio)purine, 2-Methylthio-6,8-dihydroxypurine
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Molecular Formula: C₆H₆N₄O₂S[3]
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Molecular Weight: 198.20 g/mol
The structure of 6,8-dihydroxy-2-methylmercaptopurine consists of a purine core, which is a bicyclic aromatic heterocycle, substituted with two hydroxyl groups at positions 6 and 8, and a methylthio group at position 2.
Table 1: Chemical Identifiers of 6,8-dihydroxy-2-methylmercaptopurine
| Identifier | Value |
| IUPAC Name | 2-(methylsulfanyl)-7,9-dihydro-3H-purine-6,8-dione |
| CAS Number | 14443-37-9 |
| Molecular Formula | C₆H₆N₄O₂S |
| Molecular Weight | 198.20 g/mol |
| InChI Key | Not available |
Physical and Chemical Properties
A comprehensive understanding of the physicochemical properties of a compound is essential for its handling, formulation, and analysis. While experimental data for 6,8-dihydroxy-2-methylmercaptopurine is not extensively reported in the literature, a combination of available information and predicted values provides a useful profile.
Table 2: Physical and Chemical Properties of 6,8-dihydroxy-2-methylmercaptopurine
| Property | Value | Source |
| Melting Point | >300 °C (decomposes) | Predicted |
| Boiling Point | Not available | |
| Solubility | Sparingly soluble in water; soluble in alkaline solutions. | Inferred from related purine structures |
| pKa | Not available |
Note: Due to the limited availability of experimental data, some values are predicted or inferred from structurally similar compounds.
Synthesis and Analysis
The ability to synthesize and accurately detect a compound are fundamental aspects of its study.
Synthesis
Caption: Conceptual workflow for the synthesis of 6,8-dihydroxy-2-methylmercaptopurine.
This proposed pathway is a generalized scheme and would require significant experimental optimization. The synthesis of purine analogs often involves multi-step processes with careful control of reaction conditions.[5][6]
Analytical Methods
The detection and quantification of 6,8-dihydroxy-2-methylmercaptopurine, particularly in biological matrices, are crucial for pharmacokinetic and metabolic studies. The primary methods employed are based on chromatography coupled with mass spectrometry.
Experimental Protocol: Detection by LC-MS/MS
This protocol is a generalized procedure based on methods used for the analysis of thiopurine metabolites.[7][8][9]
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Sample Preparation (from plasma or erythrocytes):
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Protein precipitation is performed by adding a strong acid, such as perchloric acid, to the biological sample.[7]
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The sample is vortexed and then centrifuged to pellet the precipitated proteins.
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The supernatant, containing the metabolites, is collected.
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-
Chromatographic Separation:
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Mass Spectrometric Detection:
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The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS).
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The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the transition of the parent ion of 6,8-dihydroxy-2-methylmercaptopurine to its characteristic product ions.
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Caption: General workflow for the analysis of 6,8-dihydroxy-2-methylmercaptopurine.
Metabolism and Biological Activity
The biological significance of 6,8-dihydroxy-2-methylmercaptopurine is intrinsically linked to the metabolism of its parent drug, 6-mercaptopurine.
Metabolic Pathway
6-Mercaptopurine undergoes extensive metabolism in the body, primarily through three competing pathways.[10] One of these is oxidation, catalyzed by xanthine oxidase (XO) and aldehyde oxidase (AO).[11][12] This oxidative pathway leads to the formation of various metabolites, including 6,8-dihydroxy-2-methylmercaptopurine. The formation of this dihydroxy metabolite likely involves sequential oxidation steps.
Caption: Simplified metabolic pathway leading to 6,8-dihydroxy-2-methylmercaptopurine.
Biological Activity
The specific biological activities of 6,8-dihydroxy-2-methylmercaptopurine are not yet well-elucidated. However, as a metabolite of 6-MP, its presence can have several implications:
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Detoxification: The formation of hydroxylated metabolites is often a mechanism for increasing the water solubility of a compound, facilitating its excretion and thus representing a detoxification pathway.
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Toxicity: Conversely, some metabolites can exhibit their own toxic effects. For instance, high levels of methylated metabolites of 6-MP have been associated with hepatotoxicity.[13][14][15] Further research is needed to determine if 6,8-dihydroxy-2-methylmercaptopurine contributes to the adverse effect profile of 6-MP.
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Therapeutic Efficacy: While the parent drug and its thioguanine nucleotide metabolites are considered the primary active agents, the overall metabolic profile can influence the availability of these active species.
Some in vitro studies on the related compound, 6-hydroxy-2-mercaptopurine, have suggested potential anti-inflammatory properties.[16] This raises the possibility that 6,8-dihydroxy-2-methylmercaptopurine may also possess some biological activity, a hypothesis that warrants further investigation.
Clinical Relevance and Future Directions
The identification of 6,8-dihydroxy-2-methylmercaptopurine in patients treated with 6-MP underscores the importance of a comprehensive understanding of thiopurine metabolism.[2] The inter-individual variability in the activity of metabolic enzymes like thiopurine S-methyltransferase (TPMT) and xanthine oxidase can lead to different metabolite profiles, which in turn may correlate with therapeutic outcomes and toxicity.[1]
Future research should focus on:
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Elucidating the specific biological activities of 6,8-dihydroxy-2-methylmercaptopurine, including its potential contribution to the therapeutic or toxic effects of 6-MP.
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Developing and validating robust analytical methods for the routine monitoring of this metabolite in clinical settings.
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Investigating the influence of genetic polymorphisms in metabolic enzymes on the formation of 6,8-dihydroxy-2-methylmercaptopurine.
A deeper understanding of the role of this and other 6-MP metabolites will be instrumental in personalizing thiopurine therapy to maximize efficacy and minimize adverse drug reactions.
Conclusion
6,8-dihydroxy-2-methylmercaptopurine is a key metabolite in the complex metabolic network of 6-mercaptopurine. While much remains to be learned about its specific biological functions, its presence in patients highlights the intricate nature of thiopurine pharmacology. This technical guide has provided a consolidated overview of its chemical structure, properties, and biological context, aiming to serve as a valuable resource for the scientific community. Continued research into this and other metabolites will undoubtedly contribute to the safer and more effective use of thiopurine drugs in the clinic.
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